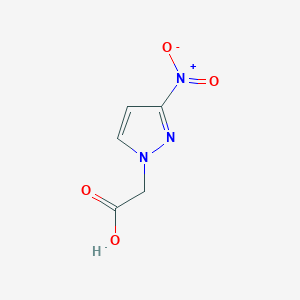

(3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUMLUJOYBGBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390082 | |

| Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887408-81-3 | |

| Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and spectral data, based on available information.

General Information

| Property | Value |

| CAS Number | 887408-81-3[1] |

| Molecular Formula | C₅H₅N₃O₄[1] |

| Molecular Weight | 171.11 g/mol [1] |

| IUPAC Name | This compound |

Physicochemical Properties

While experimentally determined data for the specific compound this compound is limited in publicly accessible literature, predicted values provide initial estimates of its physical characteristics.

| Property | Predicted Value |

| Boiling Point | 416.4 ± 25.0 °C |

| Density | 1.71 ± 0.1 g/cm³ |

| pKa | 3.33 ± 0.10 |

It is important to note that these are computational predictions and experimental verification is required for definitive values. The presence of both a carboxylic acid and a nitro group suggests that the compound is likely a solid at room temperature with some degree of polarity. The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the nitropyrazole ring.

Synthesis

A plausible synthetic route is illustrated below. This proposed pathway is based on established reactions for the N-alkylation of pyrazoles.

Experimental Workflow for a General N-Alkylation of Pyrazoles:

The following represents a generalized experimental workflow that could be adapted for the synthesis of the title compound.

Spectral Properties

Experimentally obtained spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are crucial for the structural elucidation of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the pyrazole ring system.

Expected ¹H NMR Spectral Data:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Pyrazole H-4 | Doublet | 7.0 - 7.5 |

| Pyrazole H-5 | Doublet | 8.0 - 8.5 |

| Methylene (-CH₂-) | Singlet | 5.0 - 5.5 |

| Carboxylic Acid (-COOH) | Broad Singlet | 10.0 - 13.0 |

Expected ¹³C NMR Spectral Data:

| Carbon | Approximate Chemical Shift (ppm) |

| Pyrazole C-3 | 150 - 160 |

| Pyrazole C-4 | 110 - 120 |

| Pyrazole C-5 | 135 - 145 |

| Methylene (-CH₂-) | 50 - 60 |

| Carbonyl (-C=O) | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic/Methylene) | Stretching | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=N (Pyrazole Ring) | Stretching | 1650 - 1550 |

| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 |

| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observed at m/z 171.

Predicted Fragmentation Pathway:

A likely fragmentation pathway would involve the loss of the carboxylic acid group and subsequent fragmentation of the nitropyrazole ring.

Reactivity and Stability

Nitropyrazole derivatives are generally considered to be relatively stable compounds.[1] The pyrazole ring is aromatic and thus possesses a degree of inherent stability. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

The carboxylic acid group can undergo typical reactions such as esterification and amidation. The stability of the compound may be affected by heat and light, and it should be stored in a cool, dark place.

Potential Biological Activities

While no specific biological activities have been reported for this compound itself, the pyrazole and nitropyrazole scaffolds are present in numerous compounds with a wide range of pharmacological activities. Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a nitro group can sometimes enhance or modify the biological activity of a parent compound. The acetic acid side chain provides a handle for further chemical modification and prodrug strategies, making this compound an interesting candidate for drug discovery programs.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry and other areas of chemical research. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its expected chemical properties based on the known chemistry of its constituent functional groups. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]

- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: (3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 887408-81-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the nitropyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The presence of a nitro group, a strong electron-withdrawing functionality, can significantly influence the physicochemical properties and biological activity of the parent pyrazole ring. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, based on available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 887408-81-3 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1] |

| Molecular Weight | 171.11 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Store at 2-8 °C in a dry, sealed container |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-nitropyrazole. The general synthetic workflow is illustrated below.

References

An In-depth Technical Guide on the Molecular Structure of (3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and outlining plausible experimental approaches.

Molecular Identity and Physicochemical Properties

This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. The presence of a nitro group and an acetic acid moiety suggests its potential as a versatile building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities.[1][2][3]

Table 1: Chemical Identifiers and Core Properties

| Identifier/Property | Value | Source |

| CAS Number | 887408-81-3 | [4] |

| Molecular Formula | C5H5N3O4 | [4] |

| Molecular Weight | 171.11 g/mol | [4] |

| Canonical SMILES | C1=CN(N=C1--INVALID-LINK--[O-])CC(=O)O | [5] |

| InChI | InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10) | [5] |

| InChIKey | CHUMLUJOYBGBEX-UHFFFAOYSA-N | [5] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 0.1 | [5] |

| Topological Polar Surface Area | 74.5 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Potential Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles. A common approach involves the reaction of a pyrazole with a haloacetic acid derivative.

Proposed Experimental Protocol: N-Alkylation of 3-Nitropyrazole

-

Materials: 3-nitro-1H-pyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile), and reagents for hydrolysis (e.g., lithium hydroxide, sodium hydroxide).

-

Step 1: N-Alkylation.

-

To a solution of 3-nitro-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for a short period to allow for the formation of the pyrazolate anion.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

-

-

Step 2: Hydrolysis.

-

Dissolve the crude ester in a mixture of a suitable solvent (e.g., tetrahydrofuran (THF), methanol) and water.

-

Add the hydrolyzing agent (e.g., lithium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

-

-

Purification: The final product can be further purified by recrystallization from an appropriate solvent system.

Diagram 1: General Synthesis and Characterization Workflow

Caption: A generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Data (Predicted and Comparative)

While experimental spectra for this compound are not available, predictions and comparisons with related structures can provide an indication of expected spectral features.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]+ | 172.03528 |

| [M+Na]+ | 194.01722 |

| [M-H]- | 170.02072 |

| [M]+ | 171.02745 |

| Source:[5] |

Expected NMR and IR Features:

-

¹H NMR: Protons on the pyrazole ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the acetic acid group would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-H and C=C/C=N stretches of the pyrazole ring.[7]

Potential Applications in Drug Development

The molecular structure of this compound, combining a pyrazole core, a nitro group, and a carboxylic acid handle, suggests several potential applications in drug discovery and development.

-

Scaffold for Library Synthesis: The carboxylic acid group provides a convenient point for derivatization, allowing for the synthesis of a library of amides, esters, and other derivatives.

-

Bioisosteric Replacement: The pyrazole ring is a common bioisostere for other aromatic systems in drug molecules.

-

Pharmacological Activity: Nitropyrazole derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties. The presence of the nitro group can influence the electronic properties and biological activity of the molecule.

Diagram 2: Structure-Activity Relationship Postulates

Caption: Postulated relationships between the structural features of this compound and its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]

- 5. PubChemLite - 2-(3-nitro-1h-pyrazol-1-yl)acetic acid (C5H5N3O4) [pubchemlite.lcsb.uni.lu]

- 6. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis Pathway of (3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway for (3-nitro-1H-pyrazol-1-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the nitration of pyrazole, followed by N-alkylation and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis of the Precursor: 3-nitro-1H-pyrazole

The initial step involves the synthesis of 3-nitro-1H-pyrazole, a critical intermediate. The common and effective method is a two-step process involving the nitration of pyrazole to form N-nitropyrazole, which is then thermally rearranged to the desired 3-nitro-1H-pyrazole.[1][2] An alternative one-pot synthesis method has also been reported.[1]

Experimental Protocol: Rearrangement of 1-nitropyrazole to 3-nitro-1H-pyrazole [3]

-

Materials: 1-nitropyrazole, Benzonitrile, Hexane.

-

Procedure:

-

A mixture of 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL) is heated with stirring at 180 °C for 3 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is diluted with hexane and stirring is continued for an additional 20 minutes at room temperature.

-

The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole.

-

| Product | Yield | Appearance | ¹H NMR (300 MHz, DMSO-d6) |

| 3-nitro-1H-pyrazole | 91% | Tan solid | δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H) |

N-Alkylation of 3-nitro-1H-pyrazole

The second stage of the synthesis is the N-alkylation of 3-nitro-1H-pyrazole with an appropriate haloacetate, typically ethyl bromoacetate, to introduce the acetic acid ester moiety. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen.

Experimental Protocol: Synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This protocol is adapted from a similar N-alkylation of 3-phenylpyrazole.[4]

-

Materials: 3-nitro-1H-pyrazole, Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Ethyl bromoacetate, Water, Methylene chloride, Magnesium sulfate.

-

Procedure:

-

To a slurry of sodium hydride (0.2 mol) in 100 mL of DMF at room temperature, add 3-nitro-1H-pyrazole (0.16 mol).

-

Stir the mixture for 1 hour at room temperature.

-

Add ethyl bromoacetate (0.16 mol) to the reaction mixture.

-

Heat the reaction at approximately 100 °C for 2 hours.

-

After cooling, pour the reaction mixture into water and extract with methylene chloride.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the resulting oil by silica gel column chromatography.

-

| Product | Expected Outcome |

| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | A purified oil or solid. |

Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

The final step is the hydrolysis of the ethyl ester to the desired this compound. This is typically achieved through alkaline hydrolysis.[5]

Experimental Protocol: Synthesis of this compound

-

Materials: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate, A suitable base (e.g., Sodium hydroxide or Lithium hydroxide), Water, Hydrochloric acid.

-

Procedure:

-

Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

-

Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

| Product | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 887408-81-3 | C₅H₅N₃O₄ | 187.11 g/mol |

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

References

Spectroscopic and Synthetic Profile of (3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for (3-nitro-1H-pyrazol-1-yl)acetic acid. The information is compiled from predictive data and spectral data of analogous compounds, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 887408-81-3 | [1] |

| Molecular Formula | C₅H₅N₃O₄ | [1][2] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| SMILES | C1=CN(N=C1--INVALID-LINK--[O-])CC(=O)O | [2] |

Predicted Spectroscopic Data

Mass Spectrometry

The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are detailed below. This information is crucial for mass spectrometry-based identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.03528 |

| [M+Na]⁺ | 194.01722 |

| [M-H]⁻ | 170.02072 |

| [M+NH₄]⁺ | 189.06182 |

| [M+K]⁺ | 209.99116 |

| [M]⁺ | 171.02745 |

| [M]⁻ | 171.02855 |

Data sourced from PubChem predictions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Exact experimental NMR data for this compound is not available. However, based on the known spectra of related pyrazole derivatives, the following chemical shifts can be anticipated. For comparison, the ¹H NMR spectrum of the isomeric (4-nitro-1H-pyrazol-1-yl)acetic acid in DMSO-d₆ shows distinct signals for the pyrazole protons and the acetic acid methylene group.[3]

¹H NMR (Predicted):

-

Pyrazole H-4 and H-5: Two distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position is likely to be a doublet, and the proton at the 4-position a doublet or triplet, depending on the coupling.

-

Methylene (-CH₂-): A singlet is anticipated in the region of δ 5.0-5.5 ppm.

-

Carboxylic Acid (-COOH): A broad singlet is expected at δ > 10 ppm, which is highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Pyrazole C-3, C-4, C-5: Signals for the pyrazole ring carbons are expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-3) will be significantly shifted.

-

Methylene (-CH₂-): A signal is anticipated around δ 50-60 ppm.

-

Carbonyl (-C=O): The carboxylic acid carbonyl carbon should appear around δ 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Feature |

| O-H (Carboxylic Acid) | 3300–2500 | Very broad band |

| C-H (Aromatic) | 3100–3000 | Medium to weak |

| C=O (Carboxylic Acid) | 1760–1690 | Strong, sharp |

| N-O (Nitro Group) | 1550–1475 (asymmetric) | Strong |

| N-O (Nitro Group) | 1360–1290 (symmetric) | Strong |

| C-N (Aromatic) | 1335–1250 | Strong |

| C-O (Carboxylic Acid) | 1320–1000 | Strong |

Experimental Protocols

A plausible and commonly employed synthetic route for this compound involves a two-step process: N-alkylation of 3-nitro-1H-pyrazole followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This procedure is based on the general method for N-alkylation of pyrazoles.[4]

Materials:

-

3-nitro-1H-pyrazole

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-nitro-1H-pyrazole (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This step involves the saponification of the ester to yield the final carboxylic acid.

Materials:

-

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of THF and water.

-

Add LiOH (1.5 equivalents) or an aqueous solution of NaOH to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.

Visualized Workflow

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide on (3-nitro-1H-pyrazol-1-yl)acetic acid: Current Status of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information regarding the 1H NMR spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental 1H NMR spectral data—including chemical shifts (δ), coupling constants (J), and signal multiplicities—for this specific compound is not publicly available at this time. Similarly, a detailed, validated experimental protocol for its synthesis and subsequent 1H NMR analysis could not be located in publicly accessible sources.

While the compound, with CAS number 887408-81-3, is listed by several chemical suppliers, they do not provide the specific analytical data required for an in-depth spectroscopic analysis. PubChem and ChemicalBook databases confirm the existence and basic properties of the molecule, but also lack the detailed experimental records necessary for the scope of this guide.

This document, therefore, serves to summarize the currently accessible information and provides a predictive framework for the 1H NMR spectrum based on related compounds. It also outlines a general experimental approach for the synthesis and characterization of this compound, which can serve as a starting point for researchers aiming to work with this molecule.

Predicted ¹H NMR Data and Molecular Structure

Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum for this compound can be postulated. The expected signals would arise from the two protons on the pyrazole ring and the two protons of the methylene group in the acetic acid side chain. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the NMR solvent, making it difficult to observe or appear as a broad singlet over a wide chemical shift range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (pyrazole) | 7.0 - 7.5 | d | 2-3 | 1H |

| H-5 (pyrazole) | 7.9 - 8.4 | d | 2-3 | 1H |

| -CH₂- (acetic acid) | 5.0 - 5.5 | s | - | 2H |

| -COOH (acetic acid) | 10.0 - 13.0 | br s | - | 1H |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The predicted chemical shifts are influenced by the electron-withdrawing nitro group at the 3-position of the pyrazole ring, which would deshield the adjacent protons. The methylene protons of the acetic acid moiety are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen atom of the pyrazole ring.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the N-alkylation of 3-nitro-1H-pyrazole with a suitable two-carbon synthon containing a carboxylic acid or a precursor group. A general experimental protocol is outlined below.

Synthesis of this compound:

-

Materials: 3-nitro-1H-pyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Reaction Setup: To a solution of 3-nitro-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

-

Purification of Ester: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using standard procedures, such as treatment with an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid).

-

Final Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a solution of the purified this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters: Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Structural and Signaling Pathway Visualization

To facilitate the understanding of the molecular structure and the relationships between the protons for future NMR analysis, a diagram is provided.

Caption: Molecular structure of this compound with key proton environments highlighted.

This guide will be updated as more definitive experimental data for this compound becomes available in the public domain. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.

An In-depth Technical Guide to the 13C NMR of (3-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from computational studies and experimental data of structurally related nitropyrazole derivatives to predict the chemical shifts.[1][2][3][4] This document also outlines a plausible experimental protocol for the synthesis and characterization of the title compound.

Predicted 13C NMR Data

The prediction of the 13C NMR chemical shifts for this compound is based on the analysis of substituent effects in pyrazole rings. The presence of a nitro group at the C3 position is expected to have a significant deshielding effect on this carbon. The acetic acid moiety at the N1 position will influence the chemical shifts of the pyrazole ring carbons and will itself present characteristic signals for the methylene and carbonyl carbons.

Below is a table summarizing the predicted 13C NMR chemical shifts. These values are estimations derived from literature data on similar nitropyrazole compounds and should be confirmed by experimental analysis.[1][2][3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 150 - 155 | The C-NO2 group strongly deshields the attached carbon. |

| C4 | 110 - 115 | Typically, the C4 in 1-substituted pyrazoles appears in this region. |

| C5 | 135 - 140 | The C5 is generally deshielded compared to C4. |

| -CH2- | 50 - 55 | The methylene carbon is adjacent to the pyrazole nitrogen and the carboxylic acid group. |

| -COOH | 170 - 175 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound is proposed below.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process: the nitration of pyrazole to form 3-nitro-1H-pyrazole, followed by N-alkylation with a haloacetic acid.[5]

Step 1: Synthesis of 3-nitro-1H-pyrazole [5]

-

Nitration of Pyrazole: Pyrazole is nitrated to yield N-nitropyrazole.

-

Rearrangement: The N-nitropyrazole intermediate is then rearranged in an organic solvent to produce 3-nitro-1H-pyrazole. High-boiling-point solvents such as benzonitrile, benzyl cyanide, or n-octanol are typically used for this rearrangement. A one-pot synthesis method has also been described where the reaction solution after nitration is subjected to high pressure in a hydrothermal reactor without isolating the N-nitropyrazole intermediate.[5]

Step 2: N-alkylation of 3-nitro-1H-pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitro-1H-pyrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a slight molar excess of a base, such as potassium carbonate, to the solution to deprotonate the pyrazole nitrogen.

-

Alkylation: Add a haloacetic acid, for example, bromoacetic acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Data Acquisition: Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz). Use a standard pulse program with proton decoupling.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the solvent peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final characterized product.

Caption: Synthesis and characterization workflow.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been identified, the broader class of nitropyrazole derivatives has shown a range of biological activities.[2] These include potential applications in treating ocular hypertension, ischemia, and as sensitizing agents in hypoxic cells. Furthermore, some derivatives have demonstrated antituberculosis activity and the ability to generate nitric oxide (NO).[2]

More complex pyrazole-containing heterocyclic systems have been investigated for their potential to target specific signaling pathways in cancer. For instance, certain pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is crucial in the proliferation of triple-negative breast tumor cells.[6] This suggests that the pyrazole scaffold can be a valuable pharmacophore in the design of targeted therapeutics.

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which pyrazole derivatives can belong.

Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of (3-nitro-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of (3-nitro-1H-pyrazol-1-yl)acetic acid. While specific experimental data for this compound is not widely published, this document extrapolates from the well-established mass spectrometric behavior of related nitroaromatic compounds, pyrazole derivatives, and carboxylic acids to predict its fragmentation patterns and discuss relevant experimental protocols.

Introduction

This compound is a heterocyclic compound incorporating a nitro-substituted pyrazole ring and a carboxylic acid moiety. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[1]

Predicted Mass Spectrometric Behavior

The fragmentation of this compound in a mass spectrometer is expected to be influenced by its three key structural features: the carboxylic acid group, the nitro group, and the pyrazole ring. The ionization method employed will also significantly impact the resulting mass spectrum.

Ionization Techniques

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. For this compound, EI is expected to produce a complex spectrum with numerous fragment ions, which can be valuable for structural elucidation.[2] A molecular ion peak may be observed, although it could be of low intensity due to the compound's potential for fragmentation.[3][4] A common phenomenon with nitroaromatic compounds in EI-MS is the reduction of the nitro group to an amine in the ion source.[5]

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids.[6][7] In negative ion mode, ESI would likely lead to the deprotonation of the carboxylic acid, forming a prominent [M-H]⁻ ion.[6] Fragmentation can be induced through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The following sections detail the expected fragmentation patterns for both positive and negative ion modes.

A logical workflow for predicting these fragmentation patterns is outlined below:

Caption: Logical workflow for predicting mass spectral fragmentation.

Upon electron ionization, the molecule will form a molecular ion (M⁺•). Key fragmentation pathways are predicted to include:

-

Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the entire COOH group (45 Da).[8][9]

-

Loss of the Nitro Group: Nitroaromatic compounds commonly exhibit the loss of the NO₂ group (46 Da).[3]

-

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the expulsion of HCN or N₂.[10][11]

The diagram below illustrates the predicted major fragmentation pathways under positive ionization.

Caption: Predicted EI fragmentation of this compound.

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be the precursor ion for MS/MS analysis. The primary fragmentation is expected to be:

-

Decarboxylation: The most facile fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 Da).[6]

Further fragmentation of the resulting ion would likely involve the pyrazole ring and the nitro group.

The following diagram shows the predicted fragmentation pathway in negative ion mode.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z).

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Da) |

| Positive (EI) | 185 (M⁺•) | [M-OH]⁺ | OH (17) | 168 |

| [M-COOH]⁺ | COOH (45) | 140 | ||

| [M-NO₂]⁺ | NO₂ (46) | 139 | ||

| [M-CO₂]⁺• | CO₂ (44) | 141 | ||

| Negative (ESI) | 184 ([M-H]⁻) | [M-H-CO₂]⁻ | CO₂ (44) | 140 |

Experimental Protocols

A general experimental protocol for the mass spectrometric analysis of this compound is provided below. This protocol can be adapted for either liquid chromatography-mass spectrometry (LC-MS) for mixture analysis or direct infusion for pure compounds.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 µg/mL to 1 ng/mL) using the appropriate mobile phase for LC-MS or a compatible solvent for direct infusion.

Liquid Chromatography (for LC-MS)

-

Column: A C18 reversed-phase column is generally suitable for this type of compound.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to aid ionization in positive mode, or ammonium hydroxide/acetate for negative mode.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometry

The following is a generalized workflow for a mass spectrometry experiment.

Caption: General experimental workflow for mass spectrometry.

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Polarity: Positive and/or Negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.

-

Scan Range: A typical scan range would be m/z 50-500 to encompass the molecular ion and expected fragments.

-

Collision Energy (for MS/MS): A range of collision energies should be tested to optimize fragmentation.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield informative spectra that can be used for its unequivocal identification and structural characterization. The fragmentation patterns are expected to be dominated by losses of the carboxylic acid and nitro functionalities, as well as characteristic cleavages of the pyrazole ring. The choice of ionization technique will be critical in controlling the extent of fragmentation and obtaining the desired molecular information. The experimental protocols and predicted data presented in this guide provide a solid foundation for researchers and scientists working with this and structurally related compounds.

References

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reduction Reactions in the Ion Source in Electron Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of expected vibrational frequencies, a detailed experimental protocol for acquiring an IR spectrum, and a workflow diagram of the process.

Predicted Infrared Absorption Data

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | [1][2][3][4] |

| C-H Stretch (aromatic/heterocyclic) | Pyrazole Ring | 3100 - 3000 | Medium | [5] |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong | [1][2][3][4] |

| C=C and C=N Stretch | Pyrazole Ring | 1620 - 1430 | Medium-Strong | [5] |

| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong | [6][7][8] |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium | [1] |

| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong | [6][7][8] |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | [1] |

| O-H Bend (out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad | [1] |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

1. Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press for KBr pellet preparation

-

Agate mortar and pestle

-

Potassium Bromide (KBr), spectroscopy grade

-

Spatula and weighing paper

-

Sample: this compound, finely powdered and dried

2. Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of spectroscopy grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.

-

Transfer a portion of the powdered mixture into the die of the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

3. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

4. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Workflow and Process Visualization

The following diagram illustrates the key steps in the experimental workflow for obtaining the IR spectrum of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical and Chemical Stability of (3-nitro-1H-pyrazol-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive theoretical framework and proposed experimental protocols for assessing the stability of (3-nitro-1H-pyrazol-1-yl)acetic acid. Direct experimental data for this specific molecule is limited in publicly available literature; therefore, the information presented is based on the known chemistry of related nitroaromatic and pyrazole compounds, as well as established regulatory guidelines for stability testing.

Introduction

This compound is a heterocyclic compound featuring a nitropyrazole core with an acetic acid functional group. The presence of the nitro group, a strong electron-withdrawing moiety, and the acidic carboxylic acid group suggests potential susceptibility to various degradation pathways. Understanding the physical and chemical stability of this active pharmaceutical ingredient (API) is a critical prerequisite for its development into a safe, effective, and stable pharmaceutical product.

This guide outlines a systematic approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines. It covers forced degradation studies to identify potential degradation products and pathways, the development of a stability-indicating analytical method, and a protocol for formal stability testing.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its behavior in various environments and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | - |

| Molecular Weight | 171.11 g/mol | - |

| CAS Number | 887408-81-3 | - |

| Appearance | Solid (predicted) | - |

| Boiling Point | 416.4 ± 25.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 3.33 ± 0.10 (Predicted) | ChemicalBook[1] |

| Melting Point | 152°C - 156°C for (4-Nitro-pyrazol-1-yl)-acetic acid (related compound) | Matrix Scientific[2] |

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Stability

Hydrolytic degradation is assessed across a range of pH values to simulate conditions the drug substance might encounter.

Experimental Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

-

0.1 N Hydrochloric Acid (HCl) for acidic conditions.

-

Purified Water for neutral conditions.

-

0.1 N Sodium Hydroxide (NaOH) for alkaline conditions.

-

-

Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.

-

Include a control sample of the compound in the same solvent system, stored at a condition where it is stable (e.g., refrigerated and protected from light).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a developed stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

Potential Degradation Pathway: The primary sites for hydrolysis are the acetic acid side chain (potential decarboxylation under harsh conditions) and the pyrazole ring itself, which can be susceptible to ring-opening under extreme pH and temperature. The nitro group is generally stable to hydrolysis but can influence the reactivity of the ring.

Oxidative Stability

Oxidative degradation is assessed to understand the compound's susceptibility to reaction with oxygen or other oxidizing agents.

Experimental Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Add a solution of hydrogen peroxide (H₂O₂, e.g., 3-30%) to the sample solution.

-

Store the solution at room temperature, protected from light.

-

Maintain a control sample without H₂O₂ under the same conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

-

If necessary, quench the reaction with an appropriate reagent (e.g., sodium bisulfite) before analysis.

-

Analyze the samples by HPLC to quantify the parent compound and detect degradation products.

Potential Degradation Pathway: The pyrazole ring is susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The acetic acid side chain could also be a site of oxidation. The nitro group itself is an oxidized form of nitrogen and is generally stable to further oxidation, but it strongly deactivates the ring towards electrophilic attack.

Photostability

Photostability testing evaluates the effect of light on the drug substance.

Experimental Protocol:

-

Expose the solid drug substance and a solution of the drug substance (in a photochemically inert solvent like water or acetonitrile) to a light source conforming to ICH Q1B guidelines.[3]

-

The light exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

-

Place samples in chemically inert, transparent containers.

-

Prepare parallel samples wrapped in aluminum foil to serve as dark controls, stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the results to assess the extent of photodegradation.

Potential Degradation Pathway: Nitroaromatic compounds are known to be photoreactive. Potential photodegradation pathways include the reduction of the nitro group to nitroso or amino functionalities, photo-induced rearrangements, or ring cleavage.[5]

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the drug substance in its solid state.

Experimental Protocol:

-

Place the solid drug substance in a suitable container (e.g., glass vial).

-

Store the samples in a calibrated oven at an elevated temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[6]

-

Humidity may also be controlled (e.g., 75% RH) if the substance is sensitive to moisture.[6]

-

Store a control sample at recommended storage conditions.

-

Withdraw samples at various time points and analyze by HPLC.

-

Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and decomposition temperature.

Potential Degradation Pathway: The thermal decomposition of nitropyrazoles can be complex. Common pathways include the homolytic cleavage of the C-NO₂ bond, nitro-nitrite rearrangement, or ring rupture.[7][8] Decarboxylation of the acetic acid side chain is also a highly probable degradation pathway at elevated temperatures.

Identification of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product.

Methodology:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for obtaining the molecular weights of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.[9][10]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide structural information about the degradation products, helping to pinpoint the site of chemical modification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC).[11][12]

Formal Stability Study Protocol

Following the insights gained from forced degradation studies, a formal stability study should be conducted on at least three primary batches of the drug substance to establish a re-test period. The protocol should follow ICH guidelines.

| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months, and annually |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

(Intermediate study is only required if significant change occurs during the accelerated study. "Significant change" is defined as a failure to meet the specification.)

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the physical and chemical stability of this compound. By conducting thorough forced degradation studies, developing a validated stability-indicating method, and performing formal stability studies according to ICH guidelines, researchers can establish the intrinsic stability of the molecule, identify potential degradation pathways, and determine appropriate storage conditions and a re-test period. This foundational knowledge is indispensable for the successful development of a safe, effective, and high-quality pharmaceutical product.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. akjournals.com [akjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of (3-nitro-1H-pyrazol-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-nitro-1H-pyrazol-1-yl)acetic acid. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. This unique combination of functional groups dictates its solubility behavior. The presence of the carboxylic acid and nitro groups introduces polarity, making the molecule more amenable to dissolution in polar solvents. Conversely, its solubility in non-polar organic solvents is expected to be limited.

The fundamental principle of "like dissolves like" suggests that the solubility of this compound will be highest in polar protic and aprotic solvents capable of hydrogen bonding and dipole-dipole interactions. The acidic nature of the carboxylic acid group implies that the compound's solubility in aqueous solutions will be significantly influenced by pH. In alkaline conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally more water-soluble.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is imperative to note that these are expected trends and must be confirmed through experimental validation.

Quantitative Solubility Data

As of the last literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to determine this data empirically using the protocols outlined in this guide. Table 1 serves as a template for recording and presenting such experimental findings.

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (g/L) at 25°C |

| Water (pH 7) | Polar Protic | Low to Moderate | Data to be determined |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Isopropanol | Polar Protic | Moderate | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Data to be determined |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Data to be determined |

| Dichloromethane | Non-polar | Low | Data to be determined |

| Toluene | Non-polar | Very Low | Data to be determined |

| Hexane | Non-polar | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended method for determining the thermodynamic equilibrium solubility of this compound is the shake-flask method. This technique is widely accepted and provides reliable and reproducible results.

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical method

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To completely separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and practical framework for investigating the solubility of this compound. Accurate solubility data is critical for various stages of research and development, including formulation, preclinical studies, and chemical process design.

A Comprehensive Review of 3-Nitropyrazole Compounds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group at the 3-position of the pyrazole ring creates 3-nitropyrazole, a versatile intermediate and a pharmacophore in its own right, imbuing the parent molecule with distinct electronic properties and biological activities.[2] This technical guide provides a comprehensive overview of the current state of research on 3-nitropyrazole compounds, summarizing their synthesis, biological activities, and mechanisms of action across various therapeutic areas.

Anticancer Activity of 3-Nitropyrazole Derivatives

3-Nitropyrazole derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Quantitative Anticancer Activity Data

A summary of the in vitro cytotoxic activity of various 3-nitropyrazole derivatives against different cancer cell lines is presented in Table 1. The data, including IC50 values, highlight the potential of these compounds as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3] |

| P-03 | A549 (Lung) | 13.5 | [5] |

| Compound 5 | A549 (Lung) | 10.67 | [6] |

| Compound 5 | C6 (Glioma) | 4.33 | [6] |

| Compound 4 | A2780 (Ovarian) | 8.57 | [7] |

| Compound 19 | A2780 (Ovarian) | 8.57 | [7] |

| Compound 30 | A2780 (Ovarian) | 8.14 | [7] |

| Compound 32 | A2780 (Ovarian) | 8.63 | [7] |

| 7g | A549 (Lung) | 27.7 µg/mL | [8] |

| 7g | HepG2 (Liver) | 26.6 µg/mL | [8] |

Table 1: In Vitro Anticancer Activity of Selected 3-Nitropyrazole Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various 3-nitropyrazole compounds against a panel of human cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of 3-nitropyrazole compounds are attributed to their ability to interfere with several critical cellular processes:

-

Induction of Apoptosis: Many 3-nitropyrazole derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as the G2/M phase, thereby preventing cancer cell division and proliferation.[4][5]

-

Enzyme Inhibition: 3-Nitropyrazoles can act as inhibitors of key enzymes involved in cancer progression, including:

Antimicrobial Activity of 3-Nitropyrazole Derivatives

The 3-nitropyrazole scaffold is also a key feature in a number of compounds exhibiting potent antimicrobial properties against a range of bacterial and fungal pathogens.[11][12][13] The nitro group is crucial for their mechanism of action, which often involves metabolic activation within the microbial cell.[14]

Quantitative Antimicrobial Activity Data

Table 2 provides a summary of the minimum inhibitory concentration (MIC) values for several 3-nitropyrazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Bacillus subtilis | 75 | [15] |

| Compound 3 | Pseudomonas aeruginosa | >75 | [15] |

| Compound 8 | Bacillus subtilis | 75 | [15] |

| Compound 13 | Bacillus subtilis | 75 | [15] |

| Compound 11 | Streptomyces species | 75 | [15] |

| 4a-j | S. aureus ATCC 25923 | Varies | [12] |

| 4a-j | E. coli ATCC 25922 | Varies | [12] |

| 4a-j | C. albicans ATCC 885-653 | Varies | [12] |

| Compound 2 | E. faecalis | 64-128 | [13] |

| Compound 3 | E. faecalis | 64-128 | [13] |

| Compound 5 | S. aureus | 64-128 | [13] |

| Compound 5 | S. epidermidis | 64-128 | [13] |

| Compound 9 | S. aureus | 4-8 | [13] |

| Compound 9 | S. epidermidis | 4-8 | [13] |

Table 2: In Vitro Antimicrobial Activity of Selected 3-Nitropyrazole Derivatives. This table presents the minimum inhibitory concentration (MIC) values of various 3-nitropyrazole compounds against a selection of bacterial and fungal strains.

Mechanism of Antimicrobial Action

The antimicrobial activity of nitro-heterocyclic compounds like 3-nitropyrazoles is generally believed to involve the following steps:

-

Cellular Uptake: The compound enters the microbial cell.

-

Reductive Activation: The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates.[14]

-

Macromolecular Damage: These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[14]

Anti-inflammatory Activity of 3-Nitropyrazole Derivatives

Pyrazole derivatives have a long history of use as anti-inflammatory agents. The anti-inflammatory potential of 3-nitropyrazole compounds is an active area of research, with studies suggesting that they may exert their effects through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[16]

Quantitative Anti-inflammatory Activity Data

Table 3 summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX and LOX enzymes. While specific data for 3-nitropyrazoles in these assays is still emerging, the data for related pyrazole compounds indicates the potential of this scaffold.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| 2g | - | - | 80 | |

| 12a | >100 | 1.2 | - | [17] |

| 4a | 10.27 | 0.068 | >100 | [16] |

| 8b | 13.59 | 0.043 | 12.35 | [16] |

| 8c | 12.85 | 0.063 | 15.64 | [16] |

| 8g | 12.06 | 0.045 | 10.87 | [16] |

| 5f | 14.34 | 1.50 | - | [18] |

| 6e | 21.36 | 2.51 | - | [18] |

| 6f | 9.56 | 1.15 | - | [18] |

| T3 | - | 0.987 | - | [19] |

| T5 | - | 0.781 | - | [19] |

Table 3: In Vitro Anti-inflammatory Enzyme Inhibition by Pyrazole Derivatives. This table shows the half-maximal inhibitory concentration (IC50) values of selected pyrazole compounds against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by targeting enzymes in the arachidonic acid cascade:

-

COX Inhibition: Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[16]

-

LOX Inhibition: Inhibition of 5-LOX reduces the production of leukotrienes, which are involved in various inflammatory responses.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the review of 3-nitropyrazole compounds.

Synthesis of 3-Nitropyrazole Derivatives